molecular formula C9H4ClF16NO2 B12838098 Ammonium 8-chlorohexadecafluoro-7-methyloctanoate CAS No. 3658-57-9

Ammonium 8-chlorohexadecafluoro-7-methyloctanoate

Cat. No.: B12838098
CAS No.: 3658-57-9
M. Wt: 497.56 g/mol
InChI Key: PMSOLKLHKDPYPN-UHFFFAOYSA-N
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Description

Historical Trajectories and Modern Imperatives in Fluorinated Compound Research

The journey into the world of fluorinated compounds began with the challenging isolation of elemental fluorine. For centuries, the extreme reactivity of fluorine thwarted the efforts of many chemists. It was not until 1886 that Henri Moissan successfully isolated fluorine, a feat that earned him a Nobel Prize and opened the door to organofluorine chemistry. niscpr.res.in The initial synthesis of organofluorine compounds revealed their unique and valuable properties, which were unlike their non-fluorinated counterparts.

The 20th century saw a significant expansion in the industrial application of these compounds. In the 1930s and 1940s, companies like DuPont began the large-scale commercialization of organofluorine compounds, leading to the development of products such as Freon refrigerants and Teflon (polytetrafluoroethylene). wikipedia.org These early successes spurred further research and development, turning fluorine and its derivatives into major chemical commodities. niscpr.res.in

In recent decades, the focus of fluorinated compound research has shifted. While the development of novel applications continues, there is a growing imperative to understand the environmental and toxicological impacts of these persistent substances. The discovery of the widespread presence of certain per- and polyfluoroalkyl substances (PFAS) in the environment and in biological systems has led to increased regulatory scrutiny and a scientific drive to characterize the vast number of compounds within this class. acs.org This modern imperative fuels the investigation of lesser-known or "emerging" PFAS, such as Ammonium (B1175870) 8-chlorohexadecafluoro-7-methyloctanoate, to understand their behavior and potential effects.

Classification and Structural Diversity within Perfluorinated Octanoates

Per- and polyfluoroalkyl substances (PFAS) represent a large and diverse family of synthetic chemicals. A significant subgroup of PFAS is the perfluoroalkyl acids (PFAAs), which includes well-known compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). researchgate.net Perfluorinated octanoates, such as PFOA, are characterized by a seven-carbon perfluorinated "tail" and a carboxylate "head group". wikipedia.org

The structural diversity within this class, however, extends beyond simple linear chains. Variations can include the length of the fluorinated carbon chain, the type of functional head group, and the presence of branching or other substituents. Ammonium 8-chlorohexadecafluoro-7-methyloctanoate is an example of such structural variation. Its name indicates an eight-carbon chain (octanoate) where the fluorine atoms have been substituted to a significant degree, along with a chlorine atom and a methyl group at specific positions.

Compound NameAbbreviationChemical FormulaKey Structural Features
Perfluorooctanoic acidPFOAC8HF15O28-carbon chain, fully fluorinated, carboxylic acid head group
Ammonium perfluorooctanoateAPFOC8H4F15NO2Ammonium salt of PFOA
This compound-C9H4ClF16NO28-carbon chain, chlorinated and methylated, ammonium salt

Rationale for Dedicated Academic Inquiry into this compound

While extensive research has been conducted on legacy PFAS like PFOA and PFOS, there are thousands of other PFAS compounds about which little is known. acs.org The rationale for dedicated academic inquiry into a specific compound like this compound stems from several key scientific drivers:

Understanding Structure-Activity Relationships: The unique structure of this compound, with its chloro- and methyl- substitutions, provides an opportunity to study how modifications to the typical perfluorinated chain affect its chemical and physical properties. This includes its environmental fate and transport, as well as its potential for bioaccumulation and toxicity.

Investigating Emerging Contaminants: As regulatory actions have phased out some legacy PFAS, replacement compounds and other previously overlooked PFAS have become more prevalent. acs.org Research into these "emerging" PFAS is crucial for a comprehensive understanding of the total environmental burden of fluorinated compounds.

Developing Analytical Methods: The detection and quantification of novel PFAS in environmental and biological matrices require the development of specific and sensitive analytical standards and methods. Academic research plays a vital role in creating these necessary tools.

Informing Risk Assessment: A lack of data on the majority of PFAS compounds hinders effective risk assessment and management. Detailed studies on individual compounds, even those that are not widely used, contribute to a more complete picture of the potential risks associated with this class of chemicals.

Although specific research findings on this compound are not widely available in public literature, its unique structure places it within the group of PFAS that warrant further investigation to fill the existing knowledge gaps in the field of environmental chemistry and toxicology.

Properties

CAS No.

3658-57-9

Molecular Formula

C9H4ClF16NO2

Molecular Weight

497.56 g/mol

IUPAC Name

azanium 7-[chloro(difluoro)methyl]-2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluorooctanoate

InChI

InChI=1S/C9HClF16O2.H3N/c10-8(22,23)3(13,9(24,25)26)5(16,17)7(20,21)6(18,19)4(14,15)2(11,12)1(27)28;/h(H,27,28);1H3

InChI Key

PMSOLKLHKDPYPN-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)Cl)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Perfluorinated Octanoates

Elucidation of Electrochemical Fluorination (ECF) Mechanisms for Halogenated Perfluoroalkyl Compounds

Electrochemical fluorination (ECF) stands as a foundational industrial method for the synthesis of perfluoroalkyl compounds, including perfluorooctanoic acid (PFOA). wikipedia.orgnih.gov The process typically involves the electrolysis of a hydrocarbon precursor, such as octanoyl chloride, in anhydrous hydrogen fluoride (B91410). wikipedia.org This method operates by substituting all hydrogen atoms on the organic feedstock with fluorine atoms. ncsu.edu

A key characteristic of the ECF process is the production of a mixture of structural isomers. nih.govoup.com The reaction with octanoyl chloride yields the target acid fluoride, F(CF2)7COF, at a relatively low yield of 10–15%. wikipedia.org The process inherently induces rearrangements of the carbon chain, leading to a product mixture that, after hydrolysis, consists of approximately 78% linear PFOA, 13% terminally branched isomers, and 9% internally branched isomers. wikipedia.org Major byproducts of this process are perfluorinated cyclic ethers. wikipedia.org

The general mechanism of ECF involves the generation of high-valent nickel fluoride species on the anode, which then act as the fluorinating agent. The organic substrate is adsorbed onto the anode surface, where it undergoes a series of electron transfers and reactions with the nickel fluoride to replace hydrogen atoms with fluorine. The harsh reaction conditions and the radical nature of the intermediates contribute to the skeletal rearrangements and the formation of various isomers.

ProductPercentage in ECF Mixture
Linear PFOA78%
Terminally Branched Isomers13%
Internally Branched Isomers9%
Perfluorinated Cyclic EthersMajor Byproduct

This table illustrates the typical isomer distribution in PFOA produced via the ECF process. wikipedia.org

Telomerization Processes and Subsequent Functionalization for Perfluorinated Octanoates

Telomerization offers an alternative and more controlled synthetic route to linear perfluorinated octanoates. wikipedia.orgcmbg3.com This process is characterized by the reaction of a "telogen," typically an organoiodine compound like pentafluoroiodoethane, with a "taxogen," which is an unsaturated molecule such as tetrafluoroethylene (B6358150) (TFE). wikipedia.orgoup.comcmbg3.com

The reaction proceeds through a series of addition steps, where the carbon-iodine bond of the telogen adds across the carbon-carbon double bond of the TFE taxogen. wikipedia.org Each addition lengthens the perfluoroalkyl chain by a CF2CF2 unit, forming a new, longer-chain telogen. oup.com The chain length of the final product can be controlled by adjusting the reaction conditions. The resulting perfluoroalkyl iodide is then oxidized, often using sulfur trioxide (SO3), to yield the corresponding perfluorocarboxylic acid. wikipedia.org

A significant advantage of telomerization over ECF is that it exclusively produces linear isomers, as the process conserves the geometry of the starting materials. nih.govoup.com This method was notably pioneered by DuPont for the production of PFOA. wikipedia.org The resulting linear perfluorinated carboxylic acids typically have an even number of carbon atoms. cmbg3.com

Advanced Synthetic Strategies for Stereoselective and Regioselective Synthesis of Branched and Chlorinated Fluorinated Systems

The synthesis of structurally defined branched and chlorinated fluorinated systems, such as ammonium (B1175870) 8-chlorohexadecafluoro-7-methyloctanoate, requires more advanced and selective synthetic methodologies than bulk industrial processes like ECF.

Stereoselective Synthesis: Achieving stereocontrol in fluorinated molecules is a significant challenge. One approach involves the electrophilic fluorination of chiral allylsilanes. These reactions can proceed with efficient transfer of chirality from the silylated stereocenter to the newly formed fluorine-bearing center. beilstein-journals.org For instance, the reaction of substituted benzyltriphenylphosphonium (B107652) bromides with methyl 2-perfluoroalkenoates can lead to the stereoselective formation of (Z)-methyl 3-perfluoroalkyl-4-substituted-phenylbut-3-enoates. rsc.org Asymmetric Mannich reactions involving fluorinated ketones and imines, often catalyzed by chiral organocatalysts, represent another powerful tool for constructing molecules with vicinal tetrasubstituted stereocenters, including a C-F quaternary carbon. mdpi.comrsc.org

Regioselective Synthesis: The introduction of specific functional groups, such as chlorine, at a defined position in a perfluorinated chain necessitates regioselective reactions. Dearomative chlorination of 1H-pyrroles has been shown to be a highly regioselective process for creating functionalized 2H-pyrroles, which can then undergo further nucleophilic substitutions. acs.org Similarly, a phenylazo group can be used to selectively activate ortho fluorine and chlorine atoms for nucleophilic aromatic substitution, enabling the regioselective synthesis of polysubstituted anilines. researchgate.net For the synthesis of α-fluoroketones, direct regioselective fluorination of ketones using reagents like Selectfluor can be achieved in aqueous media with the aid of a micellar system. organic-chemistry.org

Catalytic Systems and Reaction Kinetics in Fluorinated Octanoate Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic routes toward perfluorinated octanoates and in understanding their reaction kinetics.

Catalytic Systems: A variety of catalytic systems have been developed for reactions involving perfluorinated compounds. Lewis acids, such as Ytterbium(III) perfluorooctanoate [Yb(PFO)3], have proven to be effective catalysts for one-pot, three-component syntheses, for example, in the creation of fully substituted pyrazoles. thieme-connect.de In the context of dehydrogenation reactions to form unsaturated products, palladium catalysts, such as Pd(OAc)2 with a phosphine (B1218219) ligand, have been utilized. nih.gov For the degradation of PFOA, which provides insight into its chemical stability, photocatalysts like bismuth oxyhydroxyphosphate (BOHP) have shown high activity. acs.org Furthermore, synergistic platforms combining catalytic reductive defluorination using palladium-based catalysts with microbial oxidation are being explored for the complete mineralization of these persistent compounds. dtic.mil

Reaction Kinetics: The study of reaction kinetics is essential for optimizing synthetic processes and understanding the mechanisms of both formation and degradation. The electrochemical degradation of PFOA has been shown to often follow pseudo-first-order kinetics. rsc.org For instance, using a Yb-doped Ti/SnO2–Sb/PbO2 anode, a degradation rate constant of 0.0193 min−1 was observed. rsc.org The initial reduction of PFOA by hydrated electrons exhibits a non-linear dependence on its concentration, which has been attributed to the aggregation of PFOA molecules even at concentrations below the critical micelle concentration. acs.org Kinetic models have been developed to account for the different reaction rates of PFOA monomers and dimers. acs.org Theoretical studies using multichannel Rice-Ramsperger-Kassel-Marcus theory have been employed to calculate the rate constants of elementary reactions in the degradation of PFOA, indicating that decarboxylation occurs rapidly after an initial electron transfer step. nih.gov

Catalyst SystemReaction TypeKey Finding
Ytterbium(III) perfluorooctanoate [Yb(PFO)3]Three-component synthesis of pyrazolesHigh catalytic activity in terms of reaction time and product yield. thieme-connect.de
Pd(OAc)2 / PCy3Aerobic dehydrogenationEffective for the synthesis of substituted aromatics from cyclic precursors. nih.gov
Bismuth oxyhydroxyphosphate (BOHP)Photocatalytic degradation of PFOAHighest reported photocatalytic activity for PFOA degradation. acs.org
Yb-doped Ti/SnO2–Sb/PbO2 anodeElectrochemical degradation of PFOAAchieved 95.11% degradation with pseudo-first-order kinetics (0.0193 min−1). rsc.org

This table summarizes various catalytic systems and their applications in reactions involving perfluorinated octanoates.

Chemical Reactivity and Structure Reactivity Relationships in Halogenated Perfluorinated Octanoates

Influence of Halogen Substituents on Electronic Structure and Carboxylate Reactivity

The presence of highly electronegative fluorine atoms is a defining feature of perfluorinated compounds, profoundly influencing their electronic structure and reactivity. The fluorine atoms create a strong inductive effect, withdrawing electron density along the carbon chain. This effect is further modulated by the presence of other halogen substituents, such as chlorine. In Ammonium (B1175870) 8-chlorohexadecafluoro-7-methyloctanoate, the terminal chlorine atom and the extensive fluorination impact the carboxylate group's reactivity.

The electron-withdrawing nature of the perfluoroalkyl chain enhances the acidity of the carboxylic acid precursor, making the corresponding carboxylate anion a stable conjugate base. The presence of a chlorine atom at the 8-position introduces a region of different electronic character compared to the perfluorinated sections. While chlorine is also electronegative, it is less so than fluorine, leading to a localized modulation of the electron density.

Recent studies have highlighted the importance of halogen bonding in the interactions of perfluoroalkyl substances. acs.orgnih.gov The fluorine atoms can act as halogen bond donors, interacting with nucleophilic sites. acs.orgnih.gov This noncovalent interaction can play a role in the adsorption of these compounds onto various materials and may influence their chemical reactivity in specific environments. The sulfonate group, being more electron-withdrawing than carboxylate, tends to create a larger positive region (σ-hole) on the fluorine atoms, which promotes stronger halogen bonding. nih.gov A similar principle applies to the carboxylate group in perfluorinated octanoates, where the electron-withdrawing perfluoroalkyl chain enhances the potential for such interactions.

The reactivity of the carboxylate group is critical in degradation processes. For instance, decarboxylation is a key step in the transformation of some perfluorinated carboxylic acids. researchgate.net The stability of the resulting perfluoroalkyl anion or radical is influenced by the electronic effects of the halogen substituents.

Table 1: Estimated Influence of Halogen Substituents on Electronic Properties and Reactivity

PropertyInfluence of PerfluorinationInfluence of Chlorine Substituent
Electron Density on Carbon Chain Significantly reduced due to strong inductive effect of fluorine.Localized increase in electron density relative to a C-F bond.
Acidity of Carboxylic Acid Increased (lower pKa) due to stabilization of the carboxylate anion.Minor modulation of acidity compared to the dominant effect of fluorine.
Reactivity of Carboxylate Group Stabilized, affecting rates of reactions like decarboxylation.May provide a site for specific chemical attack or alter reaction pathways.
Halogen Bonding Potential High, with fluorine atoms acting as Lewis acids (σ-hole donors). acs.orgnih.govCan also participate in halogen bonding, though with different characteristics than fluorine.

Impact of Fluoroalkyl Chain Architecture and Branching on Chemical Transformations

The architecture of the fluoroalkyl chain, including its length and the presence of branching, has a significant impact on the chemical and physical properties of the molecule. nih.gov In Ammonium 8-chlorohexadecafluoro-7-methyloctanoate, the presence of a methyl group at the 7-position introduces a branch in the perfluorinated chain.

Branching in fluoroalkyl chains can alter the compound's physical properties, such as its packing in condensed phases and its behavior at interfaces. nih.govyoutube.com From a chemical reactivity standpoint, branching can influence the stability of reactive intermediates, such as radicals, that may form during chemical transformations. A radical centered on a tertiary carbon (like the 7-position if the methyl group were replaced by a fluorine) would have different stability compared to a primary or secondary radical.

The presence of the methyl group introduces C-H bonds, which are significantly weaker and more susceptible to abstraction by radicals (like hydroxyl radicals) compared to the C-F and C-C bonds that dominate the rest of the chain. nih.gov This makes the 7-position a potential site for the initiation of degradation reactions.

Furthermore, the chain length of perfluorinated carboxylic acids has been shown to affect their interaction with biological systems, such as their ability to upregulate certain transporters in liver cells. nih.gov While the specific effects of the branched structure of this compound are not extensively documented, general principles of polymer and surfactant chemistry suggest that branching can decrease crystallinity and alter thermal properties. youtube.com

Table 2: Impact of Structural Features on Chemical Transformations

Structural FeatureImpact on Chemical Reactivity and Transformations
Perfluoroalkyl Chain High thermal and chemical stability due to strong C-F bonds.
Methyl Branching Introduces weaker C-H bonds, creating a potential site for oxidative attack.
Chlorine Substituent The C-Cl bond is generally weaker than the C-F bond, offering a potential site for reductive cleavage.
Carboxylate Head Group Site for decarboxylation reactions, which can be an initial step in degradation pathways.

Molecular Interactions and Interfacial Phenomena of this compound as a Surfactant

This compound possesses an amphiphilic structure, with a hydrophilic ammonium carboxylate head group and a hydrophobic, halogenated tail. This structure imparts surfactant properties, allowing the molecule to accumulate at interfaces, such as air-water or oil-water, and reduce surface tension.

The behavior of fluorinated surfactants at interfaces is complex and is governed by a combination of interactions. The highly fluorinated tail is not only hydrophobic but also lipophobic, leading to its segregation from both aqueous and hydrocarbon phases. This property is key to the exceptional surfactant performance of many per- and polyfluoroalkyl substances (PFAS). nih.gov

Molecular interactions in surfactant systems include electrostatic interactions between the ionic head groups and van der Waals forces between the hydrophobic tails. researchgate.net For this compound, the ammonium head group can engage in electrostatic interactions and hydrogen bonding. The halogenated tail can participate in halogen bonding, where the fluorine and chlorine atoms act as electrophilic centers interacting with electron-rich species. acs.org

Mechanistic Studies of Bond Dissociation and Rearrangement in Perfluorinated Octanoates

Understanding the mechanisms of bond dissociation and rearrangement is crucial for developing effective degradation strategies for halogenated perfluorinated compounds. The high strength of the carbon-fluorine bond is a primary reason for the persistence of these substances. However, other bonds within the molecule are weaker and can be targeted for cleavage.

The bond dissociation energy (BDE) is a key parameter in determining which bonds are most likely to break under specific conditions, such as pyrolysis or sonolysis. nih.govchemrxiv.org In general, for perfluoroalkyl chains, the C-C bonds are weaker than the C-F bonds. chemrxiv.org The presence of a C-Cl bond in this compound introduces an even weaker point, as the BDE of a C-Cl bond is typically lower than that of a C-F bond. The C-H bonds of the methyl group are also significantly weaker than the C-F bonds.

Table 3: Typical Bond Dissociation Energies (BDEs) in Perfluorinated Compounds

Bond TypeTypical BDE (kJ/mol)Implication for Reactivity
Primary C-F ~485High stability, resistant to cleavage.
Secondary C-F ~450Slightly weaker than primary C-F.
C-C (in perfluoroalkane) ~400Weaker than C-F, potential cleavage site. chemrxiv.org
C-Cl (in chloroalkane) ~340A relatively weak point in the molecule.
C-H (in alkane) ~410Weaker than C-F, susceptible to H-abstraction.

Note: These are general values and can vary depending on the specific molecular structure.

Once a bond is broken, typically forming a radical, rearrangement reactions can occur. For instance, 1,2-fluorine atom migrations in perfluoroalkyl radicals have been studied computationally. nih.gov These rearrangements are generally thermodynamically favored if the fluorine atom moves from a less branched to a more branched carbon center. nih.gov The activation barriers for such migrations can be overcome at elevated temperatures or through photochemical activation. nih.gov The degradation of perfluorinated compounds can proceed through a series of radical reactions, including cleavage of C-C bonds and subsequent transformations of the resulting smaller fragments. researchgate.net

Environmental Transformation and Degradation Processes of Ammonium 8 Chlorohexadecafluoro 7 Methyloctanoate

Atmospheric Oxidation Mechanisms and Formation of Secondary Products from Perfluorinated Precursors

Volatile PFAS precursors can undergo long-range atmospheric transport and subsequent oxidation to form more persistent and water-soluble PFCAs. While Ammonium (B1175870) 8-Chlorohexadecafluoro-7-Methyloctanoate itself is a salt and thus not highly volatile, volatile precursors with similar structural features could be a source of this compound or its anionic form in the environment. The atmospheric oxidation of fluorotelomer alcohols (FTOHs) is a well-documented pathway leading to the formation of PFCAs. acs.org

The atmospheric chemistry of branched and chlorinated PFAS is complex. The presence of a methyl group and a chlorine atom on the alkyl chain of 8-chlorohexadecafluoro-7-methyloctanoate would likely influence its atmospheric oxidation pathways if it were to become airborne, for instance, through aerosolization. Oxidation would likely be initiated by reaction with hydroxyl radicals (•OH), the primary daytime oxidant in the troposphere. The reaction products would depend on the specific site of •OH attack. Attack at the methyl group could lead to the formation of a variety of oxygenated products.

It is known that the atmospheric degradation of volatile perfluorinated precursors can lead to the formation of a range of secondary products, including various PFCAs. encyclopedia.pub The specific secondary products formed from a precursor to Ammonium 8-Chlorohexadecafluoro-7-Methyloctanoate would depend on the precursor's structure and the atmospheric conditions.

Biotransformation Pathways and Microbial Involvement in Degradation of Fluorinated Carboxylates

The biotransformation of PFAS is generally a slow process, and complete mineralization is rare. The C-F bond is highly resistant to microbial attack. However, research has shown that some microorganisms are capable of transforming certain PFAS, particularly under anaerobic conditions. conquerscientific.com

For chlorinated PFAS, microbial reductive dechlorination can be a critical first step, making the molecule more susceptible to subsequent degradation. encyclopedia.pub Studies on chlorinated PFCAs have demonstrated that anaerobic microbial communities can trigger defluorination following dechlorination. encyclopedia.pub The presence of the chlorine atom in this compound could therefore be a key factor in its potential for bioremediation.

The branched structure of the molecule may also influence its biodegradability. While some studies suggest that branched isomers can be more resistant to degradation than their linear counterparts, other research indicates that specific branching patterns can enhance microbial transformation. acs.org The methyl group at the 7-position could potentially be a site for initial microbial attack, although the surrounding fluorine atoms would likely hinder this process.

The ammonium cation is readily biodegradable and would not be expected to persist. The focus of biotransformation would be on the fluorinated anionic component.

Table 2: Factors Influencing the Biotransformation of Related PFAS

Factor Influence on Biodegradation
Presence of Chlorine Can be a site for initial reductive dehalogenation, potentially leading to further degradation. encyclopedia.pub
Branched Structure Can either hinder or in some cases enhance microbial transformation depending on the specific isomer. acs.org
Oxygen Availability Anaerobic conditions are often more favorable for the initial steps of PFAS biotransformation, particularly for chlorinated compounds. conquerscientific.comencyclopedia.pub

| Microbial Community | The specific microbial species present and their enzymatic capabilities are crucial for degradation to occur. |

Identification and Characterization of Environmental Transformation Products

Identifying and characterizing the transformation products of PFAS is essential for understanding their environmental fate and potential risks. The degradation of complex molecules like this compound is likely to result in a mixture of intermediate and terminal products.

Based on the degradation pathways of other PFCAs, potential transformation products of this compound could include:

Shorter-chain chlorinated PFCAs: Formed through the stepwise removal of CF2 groups via photolytic or thermolytic processes.

Dechlorinated analogues: Resulting from microbial reductive dechlorination.

Hydroxylated or other oxygenated derivatives: Arising from atmospheric oxidation or microbial metabolism.

Advanced analytical techniques are required to identify and quantify these transformation products in complex environmental matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method for the targeted analysis of known PFAS and their degradation products. conquerscientific.com High-resolution mass spectrometry (HRMS) is a powerful tool for identifying previously unknown or unexpected transformation products through non-targeted screening. conquerscientific.com

Given the persistence of the perfluorinated backbone, it is anticipated that many of the environmental transformation products of this compound will themselves be persistent fluorinated compounds.

Table 3: Analytical Techniques for Identifying PFAS Transformation Products

Technique Application
LC-MS/MS Targeted analysis and quantification of known PFAS and their transformation products. conquerscientific.com
HRMS Non-targeted screening for the identification of unknown transformation products. conquerscientific.com
GC-MS Analysis of volatile or derivatized PFAS and their degradation products.

| ¹⁹F NMR | Provides information on the fluorine-containing functional groups present in transformation products. |

Applications in Advanced Materials Science and Engineering

Role of Ammonium (B1175870) 8-Chlorohexadecafluoro-7-Methyloctanoate as a Surfactant in Emulsion and Dispersion Polymerization for Fluoropolymer Synthesis

There is no available scientific or technical literature that documents the use or specific performance of Ammonium 8-chlorohexadecafluoro-7-methyloctanoate as a surfactant in either emulsion or dispersion polymerization for the synthesis of fluoropolymers.

In the broader context of fluoropolymer production, fluorinated surfactants are often utilized as processing aids in emulsion polymerization. semi.org These surfactants help to stabilize monomer droplets and growing polymer particles in the aqueous phase. semi.orgacs.org Historically, compounds like ammonium perfluorooctanoate (APFO), a related but distinct chemical, were commonly used for this purpose. semi.org The industry has been moving away from long-chain fluorosurfactants towards shorter-chain alternatives or non-fluorinated surfactants due to environmental and health concerns. acs.org

A report from the Norwegian Environment Agency lists "this compound" in a survey of per- and polyfluoroalkyl substances, but provides no information on its use, import, or production volumes. dfo.no Without specific studies, its efficiency, the resulting polymer characteristics, and its behavior during the polymerization process remain unknown.

Functionalization of Surfaces for Hydrophobicity and Oleophobicity in Material Coatings

No research was found that details the application of this compound for creating hydrophobic (water-repellent) and oleophobic (oil-repellent) surface coatings.

Generally, fluorinated compounds are known for their ability to lower surface energy, which is a key principle in achieving high levels of hydrophobicity and oleophobicity. surfactis.comsurfactis.com Coatings containing fluorinated materials are used across various industries to protect surfaces from liquids and oils. surfactis.comaculon.com However, the specific effectiveness, durability, and application methods for a coating incorporating this compound have not been documented.

Development of Specialized Lubricant and Hydraulic Fluid Formulations Incorporating Fluorinated Octanoates

There is no information available on the inclusion of this compound in any specialized lubricant or hydraulic fluid formulations.

Fluorinated lubricants, such as perfluoropolyethers (PFPEs), are used in demanding applications due to their chemical inertness and high-temperature stability. wolflubes.com Additives can be incorporated into lubricant and hydraulic fluid base oils to enhance properties like wear resistance and friction reduction. wolflubes.com While fluorinated compounds can be used as additives, there are no specific data or research findings to suggest that this compound is used for this purpose or what performance benefits it might offer.

Interfacial Engineering and Self-Assembly in Fluorinated Material Systems

No studies were identified that investigate the role of this compound in interfacial engineering or its self-assembly behavior in fluorinated material systems.

The molecular structure of surfactants, with distinct hydrophilic and hydrophobic/lipophobic parts, drives their self-assembly into structures like micelles and their activity at interfaces. This is a fundamental concept in materials science for creating structured materials and controlling surface properties. While this is a known characteristic of surfactants in general, the specific critical micelle concentration, self-assembly morphology, and interfacial behavior of this compound are not reported in the available literature.

Investigation of Material Performance Enhancements Attributed to Perfluorinated Octanoate Integration

Due to the lack of studies on the integration of this compound into any material, there is no information on performance enhancements that can be attributed to it. Investigations into its potential to improve properties such as chemical resistance, thermal stability, or surface repellency in polymers, coatings, or fluids have not been published.

A report by the Dutch National Institute for Public Health and the Environment (RIVM) evaluated a large number of substances for their potential persistence and bioaccumulation. rivm.nl In this report, this compound was assigned a persistence/bioaccumulation score, but this provides no information about its function or performance in a material. rivm.nl

Advanced Analytical Methodologies for the Detection and Quantification of Ammonium 8 Chlorohexadecafluoro 7 Methyloctanoate

High-Resolution Chromatographic Techniques for Separation and Identification (e.g., LC-MS/MS, GC-MS)

Chromatography coupled with mass spectrometry is the cornerstone of PFAS analysis, providing the necessary separation of analytes from matrix interferences and their subsequent identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted technique for the analysis of non-volatile and polar PFAS, including ammonium (B1175870) salts like Ammonium 8-chlorohexadecafluoro-7-methyloctanoate. lcms.cznih.gov This method offers superior sensitivity and selectivity. nih.gov LC separates the target compounds from other substances in the sample extract, and the tandem mass spectrometer provides definitive identification and quantification, even at parts-per-trillion (ppt) levels. waters.com Multiple Reaction Monitoring (MRM) is a common mode of operation where specific precursor-to-product ion transitions are monitored for each analyte, significantly reducing background noise and confirming identity. fda.govplos.org The use of different LC columns, such as reversed-phase C18 or mixed-mode columns, allows for the separation of various PFAS classes and isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , particularly when coupled with high-resolution mass spectrometry (GC-HRMS), is suitable for volatile PFAS or those that can be made volatile through derivatization. osti.gov While less common for ionic PFAS in their native state, GC-MS is invaluable for identifying precursor compounds that can transform into persistent PFAS in the environment. osti.gov GC-HRMS provides high mass accuracy, enabling the determination of elemental formulas and the identification of unknown or novel fluorinated compounds through non-targeted analysis and suspect screening workflows. osti.gov

Table 1: Comparison of High-Resolution Chromatographic Techniques for PFAS Analysis

Feature Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their interaction with a stationary and a liquid mobile phase, followed by mass analysis. Separates compounds based on their volatility and interaction with a stationary phase and a gas mobile phase, followed by mass analysis.
Applicable Analytes Ideal for non-volatile, polar, and ionic PFAS like carboxylates, sulfonates, and their salts. nih.gov Suitable for volatile or semi-volatile PFAS (e.g., fluorotelomer alcohols) and compounds that can be derivatized. osti.gov
Primary Use Targeted, quantitative analysis of known PFAS in various matrices. thermofisher.com Suspect screening and non-targeted analysis of volatile PFAS and their precursors. osti.gov
Strengths High sensitivity and selectivity, robust and widely validated methods (e.g., EPA 537.1). waters.comthermofisher.com Excellent for separating complex mixtures of volatile isomers, powerful for identifying unknown compounds with HRMS. osti.gov

| Limitations | Less suitable for highly volatile or non-polar PFAS. | Requires analytes to be volatile and thermally stable; derivatization can add complexity. |

Spectroscopic Characterization Methods for Structural Confirmation and Quantitative Analysis (e.g., NMR, FT-IR, HRMS)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of identified compounds and can also be employed for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹⁹F NMR, is a uniquely powerful technique for analyzing fluorinated compounds. oxinst.comwikipedia.org Since the ¹⁹F nucleus has 100% natural abundance and high sensitivity, NMR can detect and help identify nearly every fluorinated compound in a sample without requiring an individual analytical standard for each one. oxinst.comscholaris.ca This makes it an excellent tool for non-targeted analysis and for discovering transformation products. rsc.org The large chemical shift range of ¹⁹F NMR provides high resolution, and coupling patterns between fluorine, hydrogen (¹H), and carbon (¹³C) can be used to elucidate the precise structure of novel molecules. wikipedia.orgrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound, FT-IR can confirm the presence of the ammonium cation (NH₄⁺) through its characteristic stretching and bending vibrations, as well as the carboxylate group (COO⁻) and the carbon-fluorine (C-F) bonds that form the backbone of the molecule. mdpi.combrjac.com.br While generally not used for trace quantification in complex mixtures, it is valuable for characterizing reference standards and in situations with higher concentrations of the analyte. brjac.com.br

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. thermofisher.com This precision allows for the determination of a molecule's elemental formula, which is a critical step in identifying unknown compounds discovered during non-targeted screening. thermofisher.comacs.org Techniques like Orbitrap HRMS are increasingly used for both quantitative and qualitative analysis of emerging contaminants, offering a single solution for detecting known PFAS and discovering new ones. thermofisher.comresearchgate.net

Table 2: Spectroscopic Methods for PFAS Characterization

Technique Application Strengths Limitations
¹⁹F NMR Structural elucidation, non-targeted analysis, quantification of total and individual organofluorine compounds. scholaris.carsc.org High specificity for fluorinated compounds, does not require standards for identification, provides detailed structural information. oxinst.comrsc.org Relatively low sensitivity compared to MS, requires higher sample concentrations.
FT-IR Identification of functional groups (e.g., C-F, NH₄⁺, COO⁻), characterization of pure substances. mdpi.combrjac.com.br Fast, non-destructive, provides a molecular "fingerprint." Low sensitivity and specificity for trace analysis in complex matrices.

| HRMS | Accurate mass determination for formula prediction, structural elucidation of unknowns, suspect screening, and targeted analysis. thermofisher.comacs.org | Extremely high mass accuracy and resolution, enables confident identification of compounds without standards. thermofisher.com | Higher instrumentation cost, data processing can be complex. |

Development of Advanced Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable PFAS analysis, as it serves to isolate and concentrate the target analytes from complex matrices such as water, soil, and biological tissues. organomation.com

The primary goals of sample preparation are to remove interfering substances that can suppress the instrument's signal and to enrich the concentration of the trace-level PFAS to within the detection range of the analytical instrument. organomation.com Given the ubiquity of PFAS in consumer products, stringent protocols are necessary to avoid cross-contamination during sample collection and preparation. This includes using PFAS-free containers and equipment and running frequent laboratory blanks. organomation.comchromatographyonline.com

Solid-Phase Extraction (SPE) is the most common technique for preparing liquid samples. For anionic PFAS like this compound, cartridges containing a weak anion-exchange (WAX) sorbent are widely used. lcms.czchromatographyonline.com The WAX material effectively retains the negatively charged carboxylate group of the PFAS, allowing matrix interferences to be washed away before the analyte is eluted with a small volume of solvent, thereby concentrating it. chromatographyonline.com

For solid matrices like soil and sediment, techniques such as ultrasonic extraction or solvent extraction with methanol (B129727) or acetonitrile (B52724) are employed to move the PFAS from the solid into a liquid phase, which can then be further cleaned up using SPE. lcms.czplos.org

Table 3: Sample Preparation Techniques for PFAS Analysis

Technique Matrix Description
Solid-Phase Extraction (SPE) Drinking water, groundwater, surface water, wastewater. organomation.comitrcweb.org The sample is passed through a cartridge (e.g., WAX, Oasis HLB) that retains PFAS. Interferences are washed away, and the PFAS are eluted with a solvent. lcms.czwaters.com
Solvent Extraction Soil, sediment, biosolids, tissues. itrcweb.orgnih.gov The sample is mixed or sonicated with an organic solvent (e.g., methanol) to transfer PFAS into the liquid phase for further cleanup and analysis. lcms.cz
Graphitized Carbon Black (GCB) Cleanup Complex water and solid samples. chromatographyonline.com Used as a secondary cleanup step after SPE or extraction to remove co-extracted organic compounds that can interfere with analysis. chromatographyonline.com

| Direct Injection | Water (less complex). lcms.cz | The sample is injected directly into the LC-MS/MS system with minimal preparation. This is faster but less sensitive and more prone to matrix effects. lcms.cz |

Method Validation, Interlaboratory Comparison, and Quality Assurance Protocols

For analytical data to be considered reliable and comparable across different laboratories and studies, the methods used must be rigorously validated. norman-network.net This is particularly crucial for emerging contaminants, where regulations and analytical capabilities are constantly evolving. annualreviews.org

Method Validation involves a series of experiments to demonstrate that an analytical method is fit for its intended purpose. Key validation parameters include:

Selectivity/Specificity: The ability to measure the analyte without interference from other compounds.

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. plos.org

Accuracy: The closeness of a measured value to the true value, often assessed using spiked samples or certified reference materials.

Precision: The degree of agreement among repeated measurements, expressed as standard deviation or relative standard deviation.

Linearity: The ability to obtain results that are directly proportional to the concentration of the analyte over a given range.

Recovery: The efficiency of the extraction process, determined by analyzing samples spiked with a known amount of the analyte. plos.org

Quality Assurance/Quality Control (QA/QC) protocols are implemented in routine analysis to ensure the continued validity of the data. This includes the regular analysis of QC samples such as method blanks (to check for contamination), laboratory control spikes (to check accuracy), and sample duplicates (to check precision). itrcweb.org

Table 4: Key Parameters for Analytical Method Validation

Parameter Definition Purpose
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Ensures that the signal being measured is only from the target compound.
Accuracy The closeness of the experimental value to the true value. Assesses systematic error or bias in the method.
Precision The closeness of agreement between a series of measurements. Assesses random error in the method.
LOD/LOQ The lowest concentration that can be detected/quantified with acceptable certainty. Defines the sensitivity and application range of the method. plos.org
Recovery The percentage of the true amount of a substance that is recovered during the analytical process. Measures the efficiency of the sample preparation and extraction steps. plos.org

| Matrix Effect | The alteration of the analytical signal caused by co-eluting components of the sample matrix. | Quantifies signal suppression or enhancement to ensure accurate quantification. nih.gov |

Innovations in Trace Analysis and Ultra-Sensitive Detection Systems

The field of PFAS analysis is rapidly advancing, driven by the need to detect an ever-expanding list of compounds at increasingly lower concentrations and in more complex matrices.

Innovations in Instrumentation have led to mass spectrometers with unprecedented sensitivity, allowing for the reliable detection of PFAS at parts-per-quadrillion (ppq) levels. waters.com The development of technologies like multi-reflecting time-of-flight (MRT) and advanced Orbitrap mass spectrometers enhances both sensitivity and mass resolution, improving confidence in both quantification and identification. lcms.cz

Non-Targeted Analysis (NTA) has emerged as a critical tool for identifying previously unknown PFAS. acs.org Using HRMS, NTA workflows screen samples for all detectable compounds. thermofisher.com Data processing software then uses characteristic features of PFAS, such as specific mass defects and fragmentation patterns, to pinpoint potential fluorinated compounds for further investigation. thermofisher.com This approach is essential for understanding the full scope of PFAS contamination beyond the limited number of targeted analytes.

Total Fluorine (TF) and Extractable Organic Fluorine (EOF) Analysis provides a way to measure the total mass of fluorine-containing compounds in a sample, offering a more holistic view of contamination. nih.govacs.org Techniques like Combustion Ion Chromatography (CIC) are used to combust the sample, converting all fluorine into hydrogen fluoride (B91410) (HF), which is then measured. nih.govteinstruments.com By comparing the amount of fluorine accounted for by targeted PFAS analysis with the total organic fluorine measured by CIC, researchers can estimate the quantity of unknown PFAS present in a sample. acs.org

Table 5: Innovations in Trace PFAS Analysis

Innovation Description Benefit
Ultra-Sensitive MS Development of new mass spectrometer technologies (e.g., Xevo TQ-S micro, MRT-MS) with enhanced ion optics and detectors. waters.comlcms.cz Achieves lower detection limits (sub-ppt) and improves signal-to-noise for trace-level quantification.
Non-Targeted Analysis (NTA) HRMS-based workflows that screen for all compounds in a sample to find and identify novel or unexpected PFAS. thermofisher.comacs.org Enables the discovery of new environmental contaminants and transformation products without needing reference standards.
Combustion Ion Chromatography (CIC) A technique that measures the total amount of extractable or adsorbable organic fluorine (EOF/AOF) in a sample. nih.govteinstruments.com Provides a measure of the total PFAS burden, including both known and unknown compounds, helping to close the mass balance. nih.gov

| Molecular Networking | A data analysis approach that clusters compounds with similar MS/MS fragmentation patterns. thermofisher.com | Helps to group related PFAS into chemical classes, facilitating the identification of homologous series and novel structures. |

Computational Chemistry and Theoretical Modeling of Ammonium 8 Chlorohexadecafluoro 7 Methyloctanoate

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reaction Energetics

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of fluorinated molecules. For a compound like Ammonium (B1175870) 8-Chlorohexadecafluoro-7-Methyloctanoate, these calculations can predict its three-dimensional geometry, charge distribution, and the nature of its chemical bonds. The high electronegativity of fluorine atoms significantly influences the electronic structure, creating strong, polarized C-F bonds and affecting the reactivity of adjacent functional groups.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. emerginginvestigators.orgnih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability of a molecule; a larger gap generally implies higher stability and lower reactivity. emerginginvestigators.org For fluorinated organic acids, halogen substitution is known to lower both HOMO and LUMO energy levels. rsc.org The introduction of fluorine atoms can increase the stability of the compound. emerginginvestigators.org

Calculations can also determine bond dissociation energies (BDEs), providing insight into the molecule's stability. The C-F bond is one of the strongest covalent bonds in organic chemistry, with a dissociation energy around 450 kJ/mol, contributing to the noted persistence of such compounds. mdpi.com Conversely, the C-Cl bond is weaker and represents a potential site for chemical or photochemical degradation. Reaction energetics for processes like decarboxylation or hydrolysis can be modeled by calculating the energy profiles of reaction pathways, including the identification of transition states and activation energies. acs.orgnih.gov These calculations are vital for predicting which degradation reactions are thermodynamically and kinetically feasible.

Table 1: Illustrative Quantum Chemical Properties for the Anion of Ammonium 8-Chlorohexadecafluoro-7-Methyloctanoate (Theoretical Estimates) Note: These are hypothetical values based on typical DFT calculations for similar fluorinated carboxylates and are for illustrative purposes.

PropertyPredicted ValueSignificance
HOMO Energy-9.2 eVRelates to the molecule's ability to donate electrons (ionization potential).
LUMO Energy-1.8 eVRelates to the molecule's ability to accept electrons (electron affinity).
HOMO-LUMO Gap (ΔE)7.4 eVIndicates chemical reactivity and kinetic stability; a larger gap suggests higher stability.
Dipole Moment~4.5 DMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.
C-F Bond Dissociation Energy>450 kJ/molIndicates the high stability of the perfluorinated chain. mdpi.com
C-Cl Bond Dissociation Energy~350 kJ/molSuggests a potential site for initial degradation compared to C-F bonds.

Molecular Dynamics Simulations of Interfacial Adsorption and Aggregation Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org For amphiphilic compounds like this compound, MD simulations are invaluable for understanding their behavior at interfaces (e.g., air-water or oil-water) and their tendency to self-assemble into aggregates like micelles in solution. pnas.orgmdpi.com

These simulations model the interactions between the surfactant molecules and the surrounding solvent (water) by applying a force field. The simulation tracks the trajectory of each atom, revealing macroscopic properties from these molecular motions. For this compound, the fluorinated tail is hydrophobic and lipophobic, while the ammonium carboxylate headgroup is hydrophilic.

MD simulations can predict:

Interfacial Adsorption: How surfactant monomers arrange themselves at an interface, with the hydrophilic headgroup in the aqueous phase and the hydrophobic tail oriented away from it. mdpi.comnih.gov This process is fundamental to reducing surface tension.

Aggregation and Micelle Formation: The spontaneous formation of micelles above a certain concentration, known as the critical micelle concentration (CMC). researchgate.net Simulations can show the structure, size, and shape of these aggregates. dss.go.th

Influence of the Counter-ion: The role of the ammonium (NH₄⁺) counter-ion in shielding the electrostatic repulsion between the anionic carboxylate headgroups, which facilitates tighter packing at interfaces and the formation of micelles. mdpi.com

Structural Conformation: The flexibility and orientation of the chloro-fluorinated alkyl chain and the behavior of the ammonium headgroup at the interface. acs.orgrsc.org

Table 2: Typical Parameters for an All-Atom MD Simulation of this compound in Water

ParameterTypical Value/SettingPurpose
Force FieldOPLS-AA, AMBER, CHARMM with custom fluorinated parametersDefines the potential energy and forces governing atomic interactions. pnas.org
Water ModelTIP3P, SPC/ERepresents the solvent molecules.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature to mimic lab conditions.
Temperature298 K (25 °C)Standard ambient temperature.
Pressure1 barStandard atmospheric pressure.
Time Step1-2 fsThe interval for integrating the equations of motion.
Simulation Duration100-1000 nsLength of simulation required to observe phenomena like micellization.

Development and Refinement of Force Fields for Accurate Simulation of Fluorinated Systems

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters and equations describing the potential energy of the system. ethz.ch Developing accurate force fields for fluorinated systems presents unique challenges. The high electronegativity and low polarizability of fluorine atoms lead to strong electrostatic interactions and unique conformational preferences that are not always captured by standard force fields like the general AMBER force field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS-AA). acs.org

Key challenges and areas of refinement include:

Partial Atomic Charges: Accurately assigning partial charges to atoms is crucial. The strong electron-withdrawing nature of fluorine affects the charge distribution across the entire molecule. Methods like AM1-BCC have been used, but broad parameterization for all perfluorinated molecules is lacking. acs.org

Van der Waals Parameters: The non-bonded Lennard-Jones parameters for fluorine need careful tuning to reproduce bulk properties like density and heat of vaporization.

Torsional Potentials: The dihedral (torsional) potentials that govern rotation around C-C bonds are different in fluorocarbons compared to hydrocarbons, leading to a stiffer, often helical, chain conformation.

Several research groups have developed specific force fields or refined existing ones for fluorinated molecules. These parameterizations are often based on fitting simulation results to experimental data or to high-level quantum chemical calculations for smaller fragments. pnas.org The development of polarizable force fields, which account for induced dipoles, offers higher accuracy but at a significant computational cost. acs.org

Table 3: Comparison of Approaches for Fluorinated Force Field Development

Force Field ApproachDescriptionStrengthsLimitations
General (e.g., GAFF, OPLS-AA)Uses generic parameters with some atom types for fluorine.Widely available and computationally efficient.May not accurately capture specific properties of highly fluorinated systems without re-parameterization.
System-Specific ParameterizationParameters (charges, torsions) are refitted to quantum mechanics calculations or experimental data for the specific molecule or class. pnas.orgHigher accuracy for the target system.Less transferable to other classes of molecules; requires significant effort.
Polarizable Force FieldsExplicitly includes electronic polarizability, allowing charges to respond to the local electric field. acs.orgProvides a more physically accurate description of electrostatic interactions.High computational cost limits use to smaller systems and shorter timescales.
Reactive Force Fields (ReaxFF)Allows for the formation and breaking of chemical bonds during the simulation. mdpi.comCan simulate chemical reactions and degradation.Very computationally expensive; parameterization is complex.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical, in silico tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. promisces.eursc.org These models are particularly useful for data-poor chemicals like many per- and polyfluoroalkyl substances (PFAS), allowing for the prediction of key parameters without the need for extensive experimental testing. mdpi.com

A QSPR model is developed by first calculating a set of numerical values, called molecular descriptors, that encode structural, electronic, or physicochemical features of a group of related molecules. promisces.eu These descriptors are then used in a regression analysis to build a mathematical model that predicts a property of interest. For this compound, QSPR models can be used to estimate properties such as:

Octanol-water partition coefficient (log Kₒw)

Aqueous solubility (log S)

Vapor pressure (VP)

Critical Micelle Concentration (CMC) capes.gov.brmdpi.com

Adsorption coefficients to soil or sediment

Bioconcentration factor (BCF)

While large-scale platforms like EPI Suite may not provide reliable predictions for PFAS due to a lack of specific training data, bespoke QSPR models developed specifically for fluorinated compounds have shown robust predictive power. mdpi.comresearchgate.netnih.gov

Table 4: QSPR-Predicted Physicochemical Properties for this compound Note: These values are illustrative and derived from general QSPR models for PFAS. Actual values may vary.

PropertyPredicted ValueEnvironmental/Chemical Relevance
Molecular Weight497.1 g/molBasic molecular property.
log Kₒw (Octanol-Water Partition Coefficient)~4.5 - 5.5Indicates potential for bioaccumulation and sorption to organic matter.
Water SolubilityLow to moderate (as anion)Affects environmental mobility in aquatic systems.
Vapor PressureVery LowSuggests it is not volatile and will not partition significantly to the atmosphere.
log Kₐw (Air-Water Partition Coefficient)Very LowIndicates a preference for the aqueous phase over air, consistent with its surfactant nature. nih.gov
Critical Micelle Concentration (CMC)10⁻³ - 10⁻² MConcentration at which the surfactant begins to form micelles in solution. capes.gov.br

Predictive Modeling of Environmental Fate and Abiotic Transformation Mechanisms

Predictive modeling is essential for assessing the environmental fate of persistent chemicals like this compound. uci.eduuel.ac.uk Due to the extreme strength of the C-F bond, perfluorinated alkyl acids are highly resistant to both biotic and abiotic degradation. mst.dknih.gov Computational models can help predict the likely transformation pathways and products under various environmental conditions.

The primary abiotic degradation mechanisms considered are hydrolysis, photolysis, and oxidation.

Hydrolysis: The perfluorinated carbon chain is exceptionally stable against hydrolysis. The carboxylate functional group could potentially undergo reactions, but the primary structure is expected to remain intact under typical environmental pH conditions.

Photolysis: Direct photolysis of perfluorinated carboxylic acids (PFCAs) in water is generally negligible. However, indirect photolysis, mediated by other substances in the water, could occur. The C-Cl bond is more susceptible to photolytic cleavage than the C-F bonds.

Oxidation: Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl (•OH) or sulfate (B86663) (SO₄⁻•) radicals, can degrade PFCAs. nih.govmdpi.com The reaction is often initiated by an electron transfer from the carboxylate group, leading to decarboxylation and the formation of a perfluoroalkyl radical. This radical can then undergo a series of reactions, leading to the step-wise removal of CF₂ groups, ultimately forming shorter-chain PFCAs and fluoride (B91410) ions. mdpi.com

For this compound, the presence of a chlorine atom and a methyl branch introduces additional complexity. The C-Cl bond is a likely site for initial attack by reductive or photolytic processes. The branched structure may also influence degradation rates compared to linear analogues. Mechanistic and machine learning models are increasingly being used to predict degradation rates and identify potential transformation products, though a lack of experimental data for model parameterization remains a significant challenge. frontiersin.orgresearchgate.net

Table 5: Predicted Abiotic Transformation Pathways and Products

ProcessPredicted ReactivityPotential Primary Transformation Product(s)
HydrolysisVery low to negligible under environmental conditions. researchgate.netParent compound likely persists.
Direct PhotolysisSlow; potential cleavage of C-Cl bond.Fluorinated radical species.
Advanced Oxidation (e.g., with •OH)Slow; initiated by decarboxylation. mdpi.comShorter-chain perfluorinated carboxylic acids, fluoride ions (F⁻), CO₂.
Reductive DegradationPossible, targeting the C-Cl bond.Dechlorinated analogue (Ammonium 8H-hexadecafluoro-7-methyloctanoate).

Evolution of Research and Future Directions in Perfluorinated Octanoate Chemistry

Identification of Knowledge Gaps in the Fundamental Chemistry of Chlorinated and Branched Fluorinated Octanoates

While Dioctyltin bis(2-ethylhexyl maleate) is a chlorinated polymer additive, the field of halogenated compounds is vast, with significant research focused on fluorinated substances. A critical area with knowledge gaps is the fundamental chemistry of chlorinated and branched fluorinated octanoates. Understanding the precise degradation pathways and the influence of branching on the chemical and toxicological properties of these compounds remains incomplete. The stability of the carbon-fluorine bond, which is significantly stronger than the carbon-chlorine bond, makes the mineralization of perfluorinated molecules a major challenge. nih.gov Research is ongoing to better understand the subtle differences in reactivity and environmental fate between linear and branched isomers of fluorinated octanoates.

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The synthesis of both organotin and fluorinated compounds has traditionally involved processes with environmental drawbacks. For organotin compounds, research is focused on developing synthetic routes that are non-hazardous, highly specific, and proceed in high yield at ambient temperatures. uobabylon.edu.iq

In the realm of fluorinated compounds, there is a significant push towards more sustainable and environmentally friendly synthesis methods. Current industrial fluorination methodologies are often energy-intensive and use hazardous reagents. nottingham.ac.uk A promising area of research is the development of biocatalytic processes, using engineered bacteria to produce fluorinated compounds, which could offer a more sustainable alternative to traditional chemical synthesis. renewable-carbon.eu Additionally, new methods are being explored that avoid the use of PFAS reagents by utilizing alternative fluorine sources like caesium fluoride (B91410) salt in microfluidic systems. sciencedaily.com Researchers are also investigating "click chemistry" approaches to create sulfonyl fluorides in a green synthetic process with non-toxic by-products. eurekalert.orgsciencedaily.com

Design Principles for Next-Generation Fluorinated Materials with Tailored Performance Characteristics

The unique properties of fluorine, such as its high electronegativity, have made fluorinated materials indispensable in a variety of high-performance applications. The design of next-generation fluorinated materials is guided by the principle of tailoring properties through the strategic incorporation of fluorine.

Computational modeling, particularly density functional theory (DFT), plays a crucial role in predicting how fluorination will affect material properties, allowing for the design of new materials with desired characteristics. Key strategies in this area include molecular design to achieve specific properties, the use of advanced polymerization techniques to create fluorinated polymers, and the modification of surfaces with fluorine-containing groups. For example, fluorinated polymers are being designed for advanced biomedical applications due to their chemical resistance, thermal stability, and low friction coefficients. mdpi.com In the field of energy storage, fluorinated materials are being developed for advanced batteries, where they contribute to the formation of a stable protective layer at the electrode-electrolyte interface. chemrxiv.org

Interactive Data Table: Applications of Designed Fluorinated Materials

MaterialKey PropertyApplication
Fluoropolymers (e.g., Teflon)Non-stick, chemical resistanceCoatings, seals
Fluorinated Carbon NanotubesEnhanced electrical conductivityElectronics, energy storage
Fluorinated GrapheneImproved electrical propertiesElectronics, composites
Perfluorosulfonic acid (PFSA) membranesHigh proton conductivityFuel cells, electrolyzers

Advancements in Remediation Technologies Based on Chemical Transformation Mechanisms

The persistence of organotin and fluorinated compounds in the environment necessitates the development of effective remediation technologies. For organotin compounds like tributyltin (TBT), bioremediation strategies that utilize microorganisms to degrade TBT into less toxic compounds are being explored. nih.gov Other approaches include chemical stabilization using amendments like nanoscale zero-valent iron (nZVI) and physical soil washing techniques. chalmers.se Thermal treatment is also an effective method for removing high levels of organotin compounds from contaminated soils and sediments. tandfonline.com

For per- and polyfluoroalkyl substances (PFAS), remediation is particularly challenging due to the strength of the carbon-fluorine bond. nih.gov Research is focused on chemical transformation mechanisms to break down these persistent compounds. Promising technologies include photochemical reduction using UV light in combination with other compounds, and hydrothermal degradation at high temperatures with additives like sodium hydroxide. nih.gov The microbial degradation of polyfluorinated compounds is also an area of active research, focusing on identifying enzymes and metabolic pathways that can cleave the C-F bond. nih.govresearchgate.net

Interdisciplinary Research Paradigms for Comprehensive Understanding and Innovation

Addressing the complex challenges associated with organometallic and fluorinated compounds requires a highly interdisciplinary approach. The evolution of organometallic chemistry is increasingly characterized by collaborations that bridge the gap with materials science, biology, and engineering. solubilityofthings.com This synergy is essential for developing novel materials with tailored properties and for understanding the biological and environmental impacts of these compounds.

For instance, the development of new metal-based anticancer drugs involves an interdisciplinary approach combining synthetic inorganic chemistry with biological and analytical chemistry to understand the compounds' modes of action. youtube.com Similarly, research into fluorinated materials benefits from combining computational chemistry for material design with advanced synthesis and characterization techniques. The Mirica Group at the University of Illinois Urbana-Champaign exemplifies this approach by using inorganic chemistry, organic chemistry, and chemical biology to address important metal-mediated processes with energy and medical relevance. illinois.edu Such collaborations are crucial for driving innovation and ensuring the safe and sustainable development and use of these important classes of chemical compounds. acs.org

Q & A

Q. What are the essential analytical techniques for characterizing Einecs 222-905-1 in initial research phases?

To ensure accurate characterization, researchers should employ a combination of spectroscopic (e.g., NMR, IR), chromatographic (e.g., HPLC), and mass spectrometric methods. Detailed protocols must include purity verification (via elemental analysis) and structural elucidation, with all novel compounds requiring full spectral data (¹H/¹³C NMR, HRMS) . For reproducibility, experimental sections must specify reagent sources, instrumentation models, and calibration standards .

Q. How should researchers conduct a comprehensive literature review to identify existing data gaps on Einecs 222-905-1?

Begin by searching authoritative databases (e.g., SciFinder, PubMed) using synonyms and controlled vocabulary (e.g., IUPAC name, registry number) to avoid missing critical studies . Prioritize primary literature over reviews, and systematically catalog findings in a matrix comparing methodologies, results, and limitations . Highlight discrepancies in reported properties (e.g., solubility, reactivity) to frame novel research questions .

Q. What foundational protocols are required for synthesizing Einecs 222-905-1 with high purity?

Document synthesis steps in triplicate, including reaction conditions (temperature, solvent ratios, catalysts) and purification methods (recrystallization, column chromatography). Validate purity using melting point analysis and chromatographic retention times, cross-referenced against published data . For known compounds, cite prior synthesis routes and note deviations .

Advanced Research Questions

Q. What experimental design principles ensure reproducibility in synthesizing and testing Einecs 222-905-1?

Adopt factorial design to isolate variables (e.g., catalyst loading, reaction time) and minimize confounding factors . Include positive/negative controls (e.g., commercial standards, solvent blanks) and report statistical confidence intervals for quantitative results (e.g., yield, potency) . All procedures must be detailed in supplemental materials, including raw data and instrument settings .

Q. How can researchers resolve contradictions between newly observed properties of Einecs 222-905-1 and published data?

Conduct a meta-analysis of existing studies to identify methodological differences (e.g., solvent polarity, temperature gradients). Replicate conflicting experiments under standardized conditions, and perform error analysis (e.g., %RSD, confidence intervals) to assess variability . Use sensitivity analysis to determine if minor parameter changes explain discrepancies .

Q. What statistical validation methods are critical for confirming the reliability of experimental results for Einecs 222-905-1?

Apply ANOVA or t-tests to compare replicates, ensuring p-values <0.05 for significance . For dose-response studies (e.g., IC₅₀), use nonlinear regression models (e.g., Hill equation) and report 95% confidence intervals . Validate outliers via Grubbs’ test and disclose exclusion criteria in supplemental materials .

Q. What ethical protocols must be followed when handling toxicological data related to Einecs 222-905-1?

Obtain institutional review board (IRB) approval for studies involving biological samples. Anonymize participant data, disclose potential risks in informed consent forms, and ensure compliance with GDPR or HIPAA for data storage . For animal studies, adhere to ARRIVE guidelines for humane endpoints .

Q. How should researchers optimize analytical parameters to improve detection limits for trace impurities in Einecs 222-905-1?

Use design of experiments (DoE) to optimize LC-MS parameters (e.g., mobile phase pH, column temperature). Validate limits of detection (LOD) and quantification (LOQ) via calibration curves with ≥5 concentration levels. Compare results against ICH Q2(R1) guidelines for analytical validation .

Q. What strategies effectively manage large datasets from multi-institutional studies on Einecs 222-905-1?

Implement FAIR data principles: store raw spectra/chromatograms in repositories (e.g., Zenodo) with unique DOIs. Use version-control software (e.g., Git) for collaborative analysis and document metadata (e.g., instrument serial numbers, operator IDs) . For interoperability, format data using ISA-TAB standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.